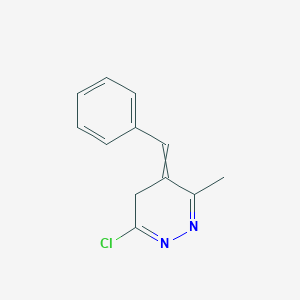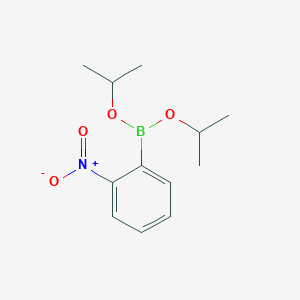![molecular formula C6H3Br2NOS B14316246 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-97-5](/img/structure/B14316246.png)
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core with bromine substituents at the 5 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a thieno[2,3-d][1,2]oxazole precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the bromination steps efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d][1,2]oxazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and nitrogen heterocycles
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thieno[2,3-d][1,2]oxazole core can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-bromo-3-(bromomethyl)thiophene share structural similarities but differ in the heterocyclic core.
Isoxazole Derivatives: Compounds such as 3-bromo-5-(bromomethyl)isoxazole have a similar substitution pattern but a different ring structure
Uniqueness
5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its combination of a thieno[2,3-d][1,2]oxazole core with bromine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
112499-97-5 |
|---|---|
Fórmula molecular |
C6H3Br2NOS |
Peso molecular |
296.97 g/mol |
Nombre IUPAC |
5-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-2-3-6-4(10-9-3)1-5(8)11-6/h1H,2H2 |
Clave InChI |
YPQWRWUVJYNGMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1ON=C2CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


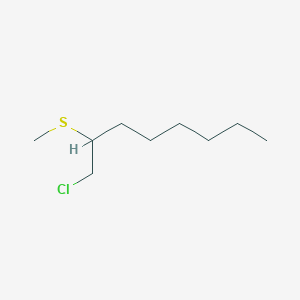


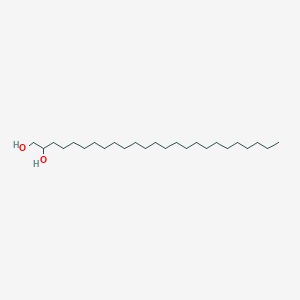
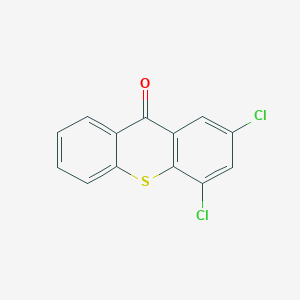
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
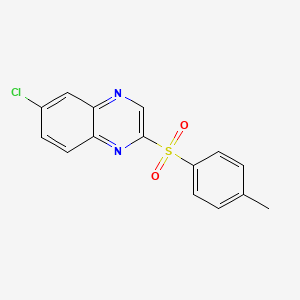
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
